molecular formula C4H3F5OS B1507132 (3-Furanyl)sulfur pentafluoride CAS No. 917567-74-9

(3-Furanyl)sulfur pentafluoride

Cat. No.: B1507132
CAS No.: 917567-74-9
M. Wt: 194.13 g/mol
InChI Key: MDJSCQSIEMJGMO-UHFFFAOYSA-N
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Description

“(3-Furanyl)sulfur pentafluoride” is also known as “Pentafluoro-3-furanylsulfur”. It has the empirical formula C4H3F5OS and a molecular weight of 194.12 . The CAS number for this compound is 917567-74-9 .


Molecular Structure Analysis

The SMILES string for “this compound” is FS(F)(F)(F)(F)c1ccoc1 . This indicates that the molecule consists of a furan ring (c1ccoc1) with a sulfur atom (S) attached, which is further connected to five fluorine atoms (F). The InChI key for this compound is MDJSCQSIEMJGMO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a liquid with a refractive index (n20/D) of 1.373 . It has a boiling point of 101-103 °C at 760 mmHg and a density of 1.571 g/mL at 25 °C .

Properties

IUPAC Name

pentafluoro(furan-3-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5OS/c5-11(6,7,8,9)4-1-2-10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJSCQSIEMJGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723310
Record name 3-(Pentafluoro-lambda~6~-sulfanyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917567-74-9
Record name 3-(Pentafluoro-lambda~6~-sulfanyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Furanyl)sulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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